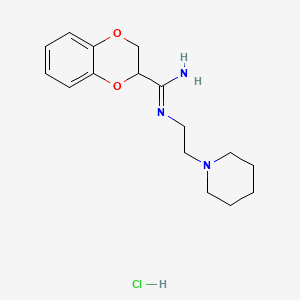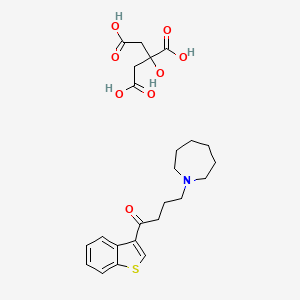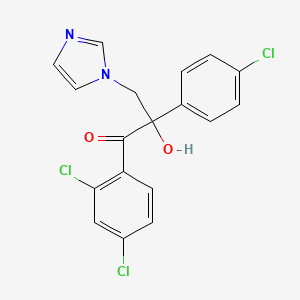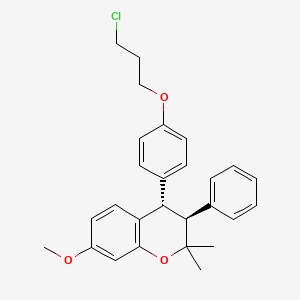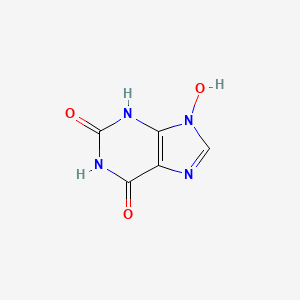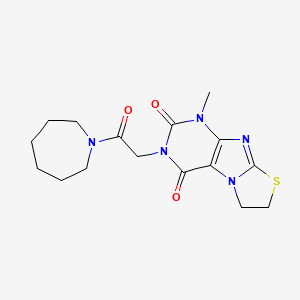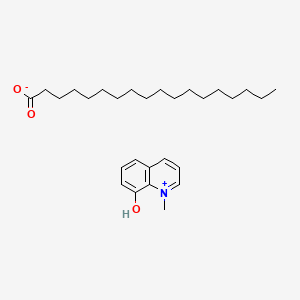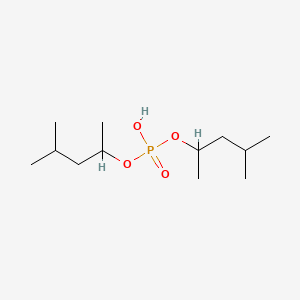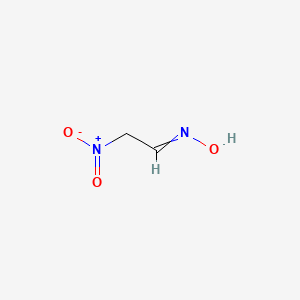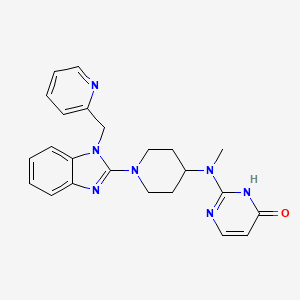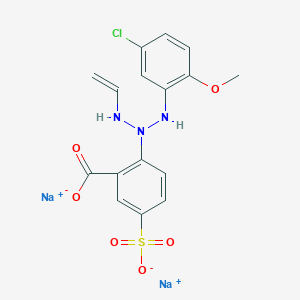
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10,10-Trimethyl-2-methylenebicyclo(720)undec-5-en-3-yl acetate is a chemical compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the reaction of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
- 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecane
- Bicyclo(7.2.0)undeca-2,5-diene-2-ethanol,6,10,10-trimethyl-, 2-acetate
Uniqueness
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific bicyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
84963-21-3 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
[(5Z)-6,10,10-trimethyl-2-methylidene-3-bicyclo[7.2.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,14-16H,2,6,8-10H2,1,3-5H3/b11-7- |
Clé InChI |
PCWBTUVJUUAINW-XFFZJAGNSA-N |
SMILES isomérique |
C/C/1=C/CC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C |
SMILES canonique |
CC1=CCC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


